3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester

Catalog No.
S541979
CAS No.
146145-21-3
M.F
C18H24INO2
M. Wt
413.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid i...

CAS Number

146145-21-3

Product Name

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester

IUPAC Name

propan-2-yl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C18H24INO2

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C18H24INO2/c1-11(2)22-18(21)17-15(12-4-6-13(19)7-5-12)10-14-8-9-16(17)20(14)3/h4-7,11,14-17H,8-10H2,1-3H3/t14?,15-,16-,17+/m1/s1

InChI Key

ZAQLTGAFVMGUMB-IFFAKLHKSA-N

SMILES

CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I

Solubility

Soluble in DMSO

Synonyms

3beta-(4-iodophenyl)tropan-2beta-carboxylic acid isopropyl ester, IPCIT, RTI 121, RTI-121

Canonical SMILES

CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I

Isomeric SMILES

CC(C)OC(=O)[C@@H]1[C@H]2CCC(N2C)C[C@@H]1C3=CC=C(C=C3)I

Description

The exact mass of the compound 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester is 413.0852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester, also known as RTI-121, is a synthetic compound belonging to the class of phenyltropanes. This compound features a phenyl group linked to a tropane moiety, specifically characterized by its complex bicyclic structure. The chemical formula for this compound is C18H24INO2C_{18}H_{24}INO_{2}, with an average molecular weight of approximately 413.299 g/mol. The IUPAC name is propan-2-yl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, indicating its structural components and functional groups .

Typical of esters and tropane derivatives. Notably, it can be subjected to oxidation reactions, which convert it into corresponding carboxylic acids. This transformation is significant in synthetic organic chemistry, allowing for the modification of the compound's functional groups to enhance biological activity or alter pharmacokinetic properties . Additionally, electrophilic radioiododestannylation can be used to label the compound with iodine-125 for imaging studies, enhancing its utility in biomedical research .

The biological activity of 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester is primarily associated with its role as a selective ligand for the dopamine transporter. Studies have shown that it exhibits high affinity for this transporter, making it a valuable tool in neuropharmacology. The compound's binding affinity was measured with a dissociation constant (KdK_d) of approximately 0.14 nM for the high-affinity component in rat striatum, indicating its potential effectiveness in targeting dopaminergic pathways . Furthermore, its binding characteristics suggest that it could play a role in understanding dopamine-related disorders.

The synthesis of 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester typically involves several steps:

  • Preparation of Tropane Derivative: The starting material is often a tropane derivative which undergoes various transformations to introduce the phenyl and iodophenyl groups.
  • Iodination: The introduction of iodine at the para position of the phenyl ring can be achieved through electrophilic substitution reactions.
  • Esterification: The final step involves the esterification of the carboxylic acid with isopropanol, leading to the formation of the desired isopropyl ester .

These methods highlight the complexity involved in synthesizing this compound and underscore its significance in medicinal chemistry.

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester has several applications:

  • Neuroimaging: As a radiolabeled ligand for the dopamine transporter, it is used in positron emission tomography (PET) studies to visualize dopaminergic activity in vivo.
  • Research Tool: It serves as a valuable tool for studying dopamine-related diseases such as Parkinson's disease and schizophrenia by providing insights into dopamine transporter function and regulation.
  • Pharmacological Studies: Its high specificity and affinity make it useful in pharmacological studies aimed at developing new treatments targeting dopaminergic systems .

Interaction studies involving 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester have demonstrated its capacity to selectively bind to the dopamine transporter without significant interaction with serotonin or norepinephrine transporters. This selectivity enhances its utility as a tracer in neuroimaging and pharmacological research. In vivo studies have shown that binding can be inhibited by known dopamine transporter ligands such as GBR 12,909 and nomifensine, confirming its specificity for dopamine pathways .

Several compounds share structural and functional similarities with 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester. Here are some notable examples:

Compound NameStructureKey Features
RTI-113Similar tropane structureSelective dopamine transporter ligand
RTI-121Same as aboveRadioiodinated version for imaging
CocaineBenzoyl ecgonine derivativeNon-selective dopamine transporter inhibitor
GBR 12909Non-tropane structureSelective dopamine reuptake inhibitor

Uniqueness

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester stands out due to its high selectivity for the dopamine transporter compared to other similar compounds like cocaine, which interacts with multiple neurotransmitter systems. Its application as a radiolabeled agent further distinguishes it from non-radioactive analogs like RTI-113 and GBR 12909, making it particularly valuable in both research and clinical settings .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

413.08518 g/mol

Monoisotopic Mass

413.08518 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

RTI-121

Dates

Modify: 2024-02-18
1: Chen NH, Ding JH, Wang YL. Characterization of [125I]RTI-121 binding to dopamine transporter in vitro. Zhongguo Yao Li Xue Bao. 1997 Mar;18(2):115-20. PubMed PMID: 10072960.
2: Little KY, Carroll FI, Cassin BJ. Characterization and localization of [125I]RTI-121 binding sites in human striatum and medial temporal lobe. J Pharmacol Exp Ther. 1995 Sep;274(3):1473-83. PubMed PMID: 7562524.
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4: Staley JK, Boja JW, Carroll FI, Seltzman HH, Wyrick CD, Lewin AH, Abraham P, Mash DC. Mapping dopamine transporters in the human brain with novel selective cocaine analog [125I]RTI-121. Synapse. 1995 Dec;21(4):364-72. PubMed PMID: 8869167.
5: Strazielle C, Lalonde R, Amdiss F, Botez MI, Hébert C, Reader TA. Distribution of dopamine transporters in basal ganglia of cerebellar ataxic mice by [125I]RTI-121 quantitative autoradiography. Neurochem Int. 1998 Jan;32(1):61-8. PubMed PMID: 9460703.
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7: Hume SP, Luthra SK, Brown DJ, Opacka-Juffry J, Osman S, Ashworth S, Myers R, Brady F, Carroll FI, Kuhar MJ, Brooks DJ. Evaluation of [11C]RTI-121 as a selective radioligand for PET studies of the dopamine transporter. Nucl Med Biol. 1996 Apr;23(3):377-84. PubMed PMID: 8782251.
8: Lever JR, Scheffel U, Stathis M, Seltzman HH, Wyrick CD, Abraham P, Parham K, Thomas BF, Boja JW, Kuhar MJ, Carroll FI. Synthesis and in vivo studies of a selective ligand for the dopamine transporter: 3 beta-(4-[125I]iodophenyl) tropan-2 beta-carboxylic acid isopropyl ester ([125I]RTI-121). Nucl Med Biol. 1996 Apr;23(3):277-84. PubMed PMID: 8782237.
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12: Boja JW, Cadet JL, Kopajtic TA, Lever J, Seltzman HH, Wyrick CD, Lewin AH, Abraham P, Carroll FI. Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Mol Pharmacol. 1995 Apr;47(4):779-86. PubMed PMID: 7723739.
13: Stathis M, Scheffel U, Lever SZ, Boja JW, Carroll FI, Kuhar MJ. Rate of binding of various inhibitors at the dopamine transporter in vivo. Psychopharmacology (Berl). 1995 Jun;119(4):376-84. PubMed PMID: 7480516.
14: Lammertsma AA, Hume SP. Simplified reference tissue model for PET receptor studies. Neuroimage. 1996 Dec;4(3 Pt 1):153-8. PubMed PMID: 9345505.
15: Chen NH, Wang YL, Reith ME. Binding of the [125I]3 beta-(iodophenyl)tropan-2 beta-carboxylic acid isopropyl ester to the dopamine transporter at a physiologically relevant temperature: mutually exclusive binding and different ionic requirements for various uptake blockers and substrates. Synapse. 1997 Feb;25(2):155-62. PubMed PMID: 9021896.
16: Miller DK, Park ES, Lever SZ, Lever JR. N-phenylpropyl-N'-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice. Pharmacol Biochem Behav. 2016 Nov - Dec;150-151:198-206. doi: 10.1016/j.pbb.2016.11.003. Epub 2016 Nov 13. PubMed PMID: 27851908; PubMed Central PMCID: PMC5244969.
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